molecular formula C7H18Cl2N2O B2753237 1-[(4-Aminobutyl)amino]propan-2-onedihydrochloride CAS No. 2241128-11-8

1-[(4-Aminobutyl)amino]propan-2-onedihydrochloride

Cat. No.: B2753237
CAS No.: 2241128-11-8
M. Wt: 217.13
InChI Key: SLOMCWSIXUAOCN-UHFFFAOYSA-N
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Description

“1-(4-Aminobutylamino)propan-2-one;dihydrochloride” is a chemical compound with the CAS Number: 2241128-11-8 . It has a molecular weight of 217.14 . The compound is typically stored at temperatures below -10 degrees Celsius . It appears as a powder and is usually shipped with an ice pack .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O.2ClH/c1-7(10)6-9-5-3-2-4-8;;/h9H,2-6,8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder in physical form . The compound’s properties, such as its reactivity and stability, would depend on factors like temperature, pressure, and the presence of other substances.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

1-(4-aminobutylamino)propan-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-7(10)6-9-5-3-2-4-8;;/h9H,2-6,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOMCWSIXUAOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNCCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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